molecular formula C21H19NOS B14567318 6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 61629-28-5

6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14567318
CAS No.: 61629-28-5
M. Wt: 333.4 g/mol
InChI Key: MRFTZBJODAGHAV-UHFFFAOYSA-N
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Description

6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core with a dibenzylamino and sulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with dibenzylamine and a sulfur-containing reagent. One common method involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often include the use of a tungsten lamp for irradiation and the presence of ethanol or ethanol-DMSO as solvents, with the reaction carried out under an argon atmosphere at temperatures below 38°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products

Scientific Research Applications

6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the dibenzylamino and sulfanyl groups, which can participate in various chemical reactions, including nucleophilic and electrophilic interactions . These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Dibenzylamino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both dibenzylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. These groups allow for a wide range of chemical modifications and applications, making the compound versatile in various fields of research and industry.

Properties

CAS No.

61629-28-5

Molecular Formula

C21H19NOS

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-dibenzyl-2-hydroxybenzenecarbothioamide

InChI

InChI=1S/C21H19NOS/c23-20-14-8-7-13-19(20)21(24)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14,23H,15-16H2

InChI Key

MRFTZBJODAGHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C3=CC=CC=C3O

Origin of Product

United States

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